(2S,4R)-2-amino-5-azido-4-fluoropentanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a synthetic amino acid derivative. This compound is characterized by the presence of an azido group, a fluorine atom, and an amino group attached to a pentanoic acid backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride typically involves multiple steps. One common approach is to start with a suitable precursor, such as a fluorinated amino acid. The azido group can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with a halogenated intermediate. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Copper(I) catalysts for CuAAC reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Major Products
CuAAC Reaction: Formation of triazole derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Utilized in the study of enzyme mechanisms and protein engineering due to its unique functional groups.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, while the amino group can facilitate interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-hydroxyproline: Another amino acid derivative with a hydroxyl group instead of an azido group.
(2S,4R)-4-fluoroproline: Similar structure but lacks the azido group.
(2S,4R)-2-amino-4-fluorobutanoic acid: Shorter carbon chain and lacks the azido group.
Uniqueness
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is unique due to the combination of the azido and fluorine groups, which confer distinct chemical reactivity and biological activity. The azido group allows for bioorthogonal chemistry applications, while the fluorine atom enhances stability and binding interactions .
Eigenschaften
Molekularformel |
C5H10ClFN4O2 |
---|---|
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
(2S,4R)-2-amino-5-azido-4-fluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9FN4O2.ClH/c6-3(2-9-10-8)1-4(7)5(11)12;/h3-4H,1-2,7H2,(H,11,12);1H/t3-,4+;/m1./s1 |
InChI-Schlüssel |
MACSBLNWGGECMB-HJXLNUONSA-N |
Isomerische SMILES |
C([C@H](CN=[N+]=[N-])F)[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(C(CN=[N+]=[N-])F)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.